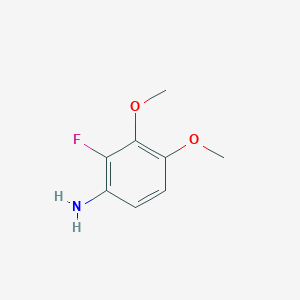

2-Fluoro-3,4-dimethoxyaniline

Übersicht

Beschreibung

2-Fluoro-3,4-dimethoxyaniline is a chemical compound with the molecular formula C8H10FNO2 and a molecular weight of 171.17 . It is used for research purposes .

Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring substituted with a fluoro group, an amino group, and two methoxy groups . The exact spatial arrangement of these groups can be determined using techniques such as X-ray crystallography .Physical and Chemical Properties Analysis

This compound is a solid at room temperature . It has a density of 1.2±0.1 g/cm3, a boiling point of 286.2±35.0 °C at 760 mmHg, and a flash point of 126.9±25.9 °C .Wissenschaftliche Forschungsanwendungen

Fluorescent Properties and Antioxidant Activity

A study by Politanskaya et al. (2015) described the synthesis of benzene-fluorinated 2,2-dimethyl-2,3-dihydro-1H-quinolin-4-ones, which involved a cyclocondensation reaction incorporating fluoro-substituted anilines. The research highlighted the photofluorescent properties and antioxidant activities of these compounds, demonstrating their potential in various scientific applications, such as fluorescence imaging and antioxidant research. Additionally, the cytotoxicity of these compounds against various tumor and normal cell lines was evaluated, indicating potential biomedical applications (Politanskaya et al., 2015).

Reaction with 1,2-Indanedione

Taylor and Joullié (1998) investigated the reaction of 1,2-indanedione with 3,5-dimethoxyaniline. This study aimed to understand the mechanism of formation of fluorescent products, which are significant in amino acid visualization. The reactions involved indicated the potential use of these compounds in bioanalytical chemistry, particularly in the visualization of amino acids (Taylor & Joullié, 1998).

Synthesis of 3,4-Dimethoxyaniline

The synthesis of 3,4-Dimethoxyaniline, conducted by Qiu Wei-jie and Lin Jun (2005), provides insights into the production methods of similar aniline derivatives, including 2-fluoro-3,4-dimethoxyaniline. This research is significant in understanding the chemical processes and yields associated with the synthesis of these compounds, which can be vital in various industrial and pharmaceutical applications (Qiu Wei-jie & Lin Jun, 2005).

Fluorination Reactions in Tert-Alcohols

Kim et al. (2008) explored the nucleophilic fluorination reactions using tert-alcohols as a reaction medium. This study is relevant to the synthesis and modification of compounds like this compound, demonstrating the enhanced reactivity of alkali metal fluorides in these conditions. Such research contributes to the understanding of fluorination techniques in organic synthesis, which is critical in pharmaceutical and chemical industries (Kim et al., 2008).

Safety and Hazards

The safety data sheet for 2-Fluoro-3,4-dimethoxyaniline indicates that it should be handled with care. It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is recommended. In case of accidental release, it is advised to prevent further spillage or leakage if it is safe to do so .

Wirkmechanismus

Target of Action

It’s known that fluorinated compounds often target key enzymes or receptors in biological systems .

Mode of Action

Fluorinated compounds typically interact with their targets by forming strong bonds, which can lead to changes in the target’s function .

Biochemical Pathways

Fluorinated compounds can affect various biochemical pathways depending on their specific targets .

Pharmacokinetics

The presence of fluorine in the compound may enhance its metabolic stability, potentially impacting its bioavailability .

Result of Action

The effects would depend on the specific targets and pathways it interacts with .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-Fluoro-3,4-dimethoxyaniline. Factors such as pH, temperature, and the presence of other compounds can affect its stability and activity .

Eigenschaften

IUPAC Name |

2-fluoro-3,4-dimethoxyaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10FNO2/c1-11-6-4-3-5(10)7(9)8(6)12-2/h3-4H,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUOVLUXPNIFZPC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)N)F)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-phenyl[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one](/img/structure/B3096921.png)

![[1-(2-Methyl-2,3-dihydro-1-benzofuran-5-yl)ethyl]amine hydrochloride](/img/structure/B3096946.png)

amine](/img/structure/B3096958.png)

amine](/img/structure/B3096965.png)

![Butyl[(3-phenoxyphenyl)methyl]amine](/img/structure/B3096968.png)

![5,5-Bis(3,7-dimethyloctyl)dithieno[3,2-b:3',2'-e]pyran](/img/structure/B3096980.png)

![[4-[4-(Trifluoromethyl)phenoxy]phenyl]methanamine](/img/structure/B3096994.png)